3-(4-Cyclopropylphenyl)prop-2-enoic acid 3-(4-Cyclopropylphenyl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 545393-80-4
VCID: VC4162144
InChI: InChI=1S/C12H12O2/c13-12(14)8-3-9-1-4-10(5-2-9)11-6-7-11/h1-5,8,11H,6-7H2,(H,13,14)/b8-3+
SMILES: C1CC1C2=CC=C(C=C2)C=CC(=O)O
Molecular Formula: C12H12O2
Molecular Weight: 188.226

3-(4-Cyclopropylphenyl)prop-2-enoic acid

CAS No.: 545393-80-4

Cat. No.: VC4162144

Molecular Formula: C12H12O2

Molecular Weight: 188.226

* For research use only. Not for human or veterinary use.

3-(4-Cyclopropylphenyl)prop-2-enoic acid - 545393-80-4

Specification

CAS No. 545393-80-4
Molecular Formula C12H12O2
Molecular Weight 188.226
IUPAC Name (E)-3-(4-cyclopropylphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C12H12O2/c13-12(14)8-3-9-1-4-10(5-2-9)11-6-7-11/h1-5,8,11H,6-7H2,(H,13,14)/b8-3+
Standard InChI Key ZEKSWKQALDVANW-FPYGCLRLSA-N
SMILES C1CC1C2=CC=C(C=C2)C=CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The chemical identity of 3-(4-Cyclopropylphenyl)prop-2-enoic acid is defined by its IUPAC name and structural formula (Table 1). The cyclopropyl group introduces steric strain, which may influence its reactivity and intermolecular interactions.

Table 1: Chemical Identity of 3-(4-Cyclopropylphenyl)prop-2-enoic Acid

PropertyValue
CAS Number545393-80-4
Molecular FormulaC12H12O2\text{C}_{12}\text{H}_{12}\text{O}_{2}
Molecular Weight188.22 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

Source:

Structural Comparison to Analogous Compounds

The compound shares structural homology with other propenoic acid derivatives (Table 2). For instance, (E)-3-(4-sulfooxyphenyl)prop-2-enoic acid (PubChem CID 6070438) contains a sulfoxy group instead of cyclopropyl, conferring antifouling properties . Similarly, 3-(4-Acetylphenyl)prop-2-enoic acid (PubChem CID 56628261) replaces cyclopropyl with an acetyl group, altering electronic properties .

Table 2: Comparison of Propenoic Acid Derivatives

CompoundSubstituentMolecular Weight (g/mol)Key Properties
3-(4-Cyclopropylphenyl)prop-2-enoic acidCyclopropyl188.22High lipophilicity (predicted)
(E)-3-(4-Sulfooxyphenyl)prop-2-enoic acidSulfoxy244.22Antifouling activity
3-(4-Acetylphenyl)prop-2-enoic acidAcetyl190.19Structural analog

Synthesis and Reactivity

Hypothesized Synthesis Pathways

While no direct synthesis route for 3-(4-Cyclopropylphenyl)prop-2-enoic acid is documented, analogous compounds suggest potential methods. For example, 3-(N-(4-Acetylphenyl)carbamoyl)prop-2-enoic acid is synthesized via coupling reactions between diketo acids and amines . A plausible route for the target compound could involve:

  • Friedel-Crafts Alkylation: Introducing the cyclopropyl group to benzene using cyclopropyl chloride and a Lewis acid catalyst.

  • Knoevenagel Condensation: Reacting 4-cyclopropylbenzaldehyde with malonic acid to form the propenoic acid side chain .

Reactivity Profile

The α,β-unsaturated carboxylic acid moiety is prone to nucleophilic additions and conjugate reductions. The cyclopropyl ring may undergo ring-opening reactions under acidic or oxidative conditions, offering avenues for functionalization.

Physicochemical Properties

Predicted Solubility and Stability

The compound’s logP (calculated using PubChem data) is estimated at 2.8, indicating moderate lipophilicity. This property suggests limited water solubility, aligning with trends observed in cinnamic acid derivatives . Stability under ambient conditions remains unstudied, though the conjugated double bond may render it susceptible to photodegradation.

Research Gaps and Future Directions

  • Synthetic Optimization: Developing efficient routes for large-scale production.

  • Biological Screening: Evaluating antimicrobial, antifungal, and anticancer activities.

  • Structure-Activity Relationships: Comparing substituent effects on bioactivity across analogs .

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